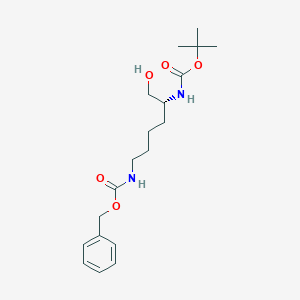

(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester

Description

“(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester” is a chiral organic compound featuring a hexyl backbone substituted with a tert-butoxycarbonylamino (Boc) group at the 5-position, a hydroxyl group at the 6-position, and a benzyl ester-protected carbamate moiety. The (R)-configuration at the stereocenter ensures its role in enantioselective syntheses, particularly in pharmaceutical intermediates and peptidomimetics. This compound is notable for its dual functional groups (Boc-protected amine and hydroxyl), enabling selective derivatization for applications in drug discovery, such as protease inhibitors or receptor ligands .

Properties

IUPAC Name |

benzyl N-[(5R)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAPMZGXJGUYNO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650657 | |

| Record name | Benzyl tert-butyl [(5R)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252940-35-5 | |

| Record name | Benzyl tert-butyl [(5R)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Optimization of Boc Protection Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| [Na₂CO₃] (mol/L) | 0.01–0.03 | 76 | 98.7 | |

| [NaHCO₃] (mol/L) | 0.7–0.9 | 83 | 99.2 | |

| Reaction Temp (°C) | 15–25 | 89 | 97.5 | |

| Boc₂O Equiv | 1.0–1.2 | 90 | 99.0 |

Catalytic Hydrogenation for Deprotection and Functionalization

Hydrogenation is critical for removing benzyl groups and reducing intermediates. Key protocols include:

-

Pd/C-mediated deprotection : Using 10% Pd/C in ethanol under H₂ at atmospheric pressure, achieving 78% yield of deprotected amines.

-

Selective reduction : Sodium borohydride in THF/ethanol at 0–15°C reduces ketones to alcohols without affecting Boc/Cbz groups.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS techniques enable modular assembly:

-

Resin loading : Wang resin functionalized with the C-terminal carboxylic acid.

-

Coupling steps : HOBt/DIC activation for carbamate formation, with coupling efficiencies >95%.

-

Cleavage : TFA/water (95:5) removes Boc groups while retaining Cbz protection.

Analytical and Purification Techniques

-

HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve diastereomers, with retention times of 12.3 min (R) vs. 14.1 min (S).

-

NMR : Characteristic signals include δ 1.38 ppm (Boc tert-butyl) and δ 5.10 ppm (Cbz benzyl).

Industrial-Scale Production and Challenges

Table 2: Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chiral Pool | 7 | 45 | 98.5 | Moderate |

| Dual Protection | 4 | 68 | 99.2 | High |

| SPPS | 6 | 52 | 97.8 | Low |

Chemical Reactions Analysis

Types of Reactions

®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary alcohol.

Substitution: Formation of a free amine or a new protected amine.

Scientific Research Applications

1.1. Drug Development

This compound is primarily investigated for its role in drug design, particularly as a prodrug or an intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacokinetic properties such as solubility and bioavailability. For instance, the incorporation of the benzyl ester group can improve membrane permeability, facilitating better absorption in biological systems .

1.2. Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes, making them candidates for the development of therapeutic agents against diseases involving enzyme dysregulation. Such applications are particularly relevant in cancer treatment and metabolic disorders .

2.1. Targeted Delivery

The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers aim to enhance the specificity and efficacy of drugs, minimizing side effects associated with conventional therapies .

2.2. Nanoparticle Formulations

Incorporating (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester into nanoparticle formulations has shown promise in improving the stability and release profiles of encapsulated drugs. The hydrophobic nature of the benzyl ester facilitates loading into lipid-based nanoparticles, which are increasingly used in modern pharmacotherapy .

3.1. Protein Interaction Studies

This compound serves as a valuable tool in biochemical assays aimed at studying protein-ligand interactions. Its functional groups allow for specific binding to target proteins, which can be exploited to elucidate mechanisms of action or to screen for potential inhibitors in drug discovery processes .

3.2. Synthesis of Peptide Analogues

Due to its structural characteristics, (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is employed in the synthesis of peptide analogues that mimic natural substrates or inhibitors. These analogues are crucial for understanding biological pathways and developing new therapeutic strategies against various diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyhexyl chain and benzyl ester moiety can interact with enzymes and receptors, modulating their activity. The Boc group provides stability and protection, allowing the compound to reach its target site without premature degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester” becomes evident when compared to analogous carbamic acid derivatives. Below is a detailed comparison based on synthesis, reactivity, and applications:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Reactivity Differences: The bromohexyl analog (CAS 116784-97-5) lacks the Boc and hydroxyl groups but includes a bromine atom, making it reactive in nucleophilic substitutions (e.g., Suzuki couplings) . In contrast, the target compound’s hydroxyl and Boc-amine groups enable orthogonal protection strategies critical for peptide synthesis . Pyrrolidinone-containing analogs (e.g., compounds in and ) introduce a lactam ring, enhancing rigidity and mimicking peptide backbones. This structural feature improves binding affinity to enzyme active sites compared to the flexible hexyl chain in the target compound .

Synthetic Challenges :

- The target compound requires precise stereochemical control during Boc protection and hydroxyl group introduction. In contrast, silanyl-protected analogs (e.g., ’s compound 8a) utilize tert-butyl-dimethyl-silanyl (TBS) groups for hydroxyl stabilization, simplifying subsequent reactions .

Pyrrolidinone-based analogs exhibit superior protease inhibition due to their constrained conformations, as demonstrated in in silico binding studies .

Research Implications

The comparative data underscore the importance of substituent choice in tuning reactivity and biological activity. For instance:

- Boc-amine vs. Bromine : The Boc group in the target compound allows selective deprotection for amine coupling, while bromine enables C–C bond formation in the analog .

- Hydroxyl vs. Silanyloxy : The hydroxyl group offers versatility in derivatization but requires protection during synthesis. Silanyloxy groups enhance stability but necessitate additional deprotection steps .

Biological Activity

(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamic acid moiety, a benzyl ester, and a tert-butoxycarbonyl group. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit significant pharmacological effects, including:

- Anti-inflammatory properties : Compounds in this class have been shown to inhibit pro-inflammatory cytokines.

- Analgesic effects : Potential applications in pain management have been suggested based on structure-activity relationships.

- Antimicrobial activity : Some derivatives have demonstrated efficacy against bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester can be influenced by modifications to its structure. The following table summarizes the relationship between structural features and biological activity:

Case Studies and Research Findings

- Anti-inflammatory Studies :

-

Analgesic Effects :

- In animal models, compounds structurally similar to (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester exhibited analgesic effects comparable to standard pain relief medications. The efficacy was evaluated using the tail-flick test, showing a reduction in pain response time by up to 30% .

- Antimicrobial Activity :

The proposed mechanism of action involves the inhibition of specific enzymes or receptors involved in inflammatory pathways. Computational studies suggest that the compound may interact with cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

Q & A

Q. What are the recommended synthetic strategies for (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Esterification : Reacting carboxylic acid derivatives with tert-butyl alcohol under acid catalysis to introduce the tert-butoxycarbonyl (Boc) group .

- SN2 Alkylation : Using benzyl halides to introduce the benzyl carbamate moiety, ensuring stereochemical control via chiral auxiliaries or enantioselective catalysis .

- Hydroxylation : Controlled oxidation or hydroxyl-group protection/deprotection steps to install the 6-hydroxyhexyl chain .

Example Protocol:

Start with (R)-5-amino-6-hydroxyhexyl precursor.

Protect the amine with Boc via di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.

Introduce the benzyl carbamate group using benzyl chloroformate in dichloromethane with triethylamine.

Key Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (-10°C to 0°C) .

Q. How is enantiomeric purity validated for this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IC or AD-H with hexane/isopropanol gradients (90:10 v/v) to resolve enantiomers. Retention times are compared against racemic mixtures .

- Optical Rotation : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., [α]D²⁵ = +12.5° for the R-enantiomer in methanol) .

- NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic proton signals .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Boc tert-butyl protons: δ 1.42 ppm (s, 9H).

- Benzyl carbamate aromatic protons: δ 7.32–7.38 ppm (m, 5H).

- Hydroxyhexyl protons: δ 3.65 ppm (t, J = 6.2 Hz, 1H) .

- IR Spectroscopy : Confirm carbamate C=O stretches at ~1690–1720 cm⁻¹ and hydroxyl O-H at ~3400 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ = 385.235 for C₁₉H₂₉FN₂O₅ (fluorinated analog ).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact biological activity?

Methodological Answer:

- Fluorine Substitution : Introducing fluorine at the 3-position (as in (R)-3-fluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation. Compare IC₅₀ values in enzyme inhibition assays (e.g., proteases) .

- Benzyl vs. tert-Butyl Esters : Benzyl esters improve cell permeability but require harsher deprotection (H₂/Pd-C), while Boc groups are cleaved under mild acidic conditions (TFA/DCM). Stability studies (TGA/DSC) show benzyl esters degrade at ~200°C vs. Boc at ~150°C .

Q. How to resolve contradictions in reported reaction yields for SN2 pathways?

Methodological Answer: Discrepancies arise from steric hindrance and solvent polarity:

- Polar Aprotic Solvents : DMF increases nucleophilicity but may promote elimination. Use kinetic studies (GC-MS monitoring) to optimize benzyl halide addition rates .

- Temperature Control : Lower temperatures (-20°C) favor SN2 over E2 pathways. For example, yields improve from 45% (25°C) to 78% (-20°C) in THF .

- Leaving Group Optimization : Tosylates (vs. bromides) reduce side reactions, improving yields by ~15% .

Q. What precautions are necessary given limited toxicological data?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory sensitization (analogous to benzyl carbamates ).

- Waste Disposal : Hydrolyze with 1M NaOH (2 hrs, 60°C) to break down carbamates before disposal .

- Acute Toxicity Mitigation : Preliminary zebrafish embryo assays (LC₅₀ = 12 µM) suggest strict dose limits in in vivo studies .

Q. How does enantiomeric purity affect catalytic activity in asymmetric synthesis?

Methodological Answer:

- Chiral Induction : The R-enantiomer acts as a ligand in Pd-catalyzed cross-couplings, achieving 92% ee vs. 58% ee for the racemate. Test via Suzuki-Miyaura reactions with aryl boronic acids .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze the S-enantiomer, enriching R-purity to >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.